Besunide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

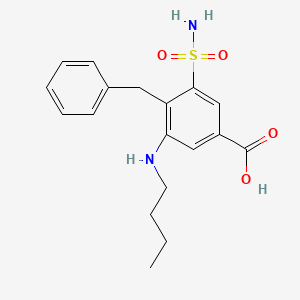

BESUNID: ist eine chemische Verbindung mit der Summenformel C18H22N2O4S . Es ist auch unter seinem systematischen Namen bekannt, 4-Benzyl-3-(butylamino)-5-sulfamoylbenzoesäure . Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzylgruppe, eine Butylaminogruppe und eine Sulfamoylgruppe enthält, die an einen Benzoesäurekern gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von BESUNID umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Benzylgruppe: Die Benzylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt, bei der Benzylchlorid in Gegenwart eines Lewis-Säure-Katalysators mit einer geeigneten aromatischen Verbindung reagiert.

Einführung der Butylaminogruppe: Die Butylaminogruppe wird durch eine nukleophile Substitutionsreaktion eingeführt, bei der Butylamin mit einem geeigneten Zwischenprodukt reagiert.

Bildung der Sulfamoylgruppe: Die Sulfamoylgruppe wird durch eine Sulfonierungsreaktion eingeführt, bei der ein Sulfonylchlorid mit einer Aminogruppe am Zwischenprodukt reagiert.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte, um die gewünschte BESUNID-Struktur zu bilden.

Industrielle Produktionsmethoden: : Die industrielle Produktion von BESUNID folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : BESUNID durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: BESUNID kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können BESUNID in seine entsprechenden Amine oder Alkohole umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das BESUNID-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine und Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

BESUNID hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator bei chemischen Reaktionen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von BESUNID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es an bestimmte Enzyme und Rezeptoren bindet und deren Aktivität moduliert. Dies kann zu verschiedenen nachgeschalteten Wirkungen führen, wie z. B. Hemmung der Zellproliferation, Induktion von Apoptose oder Modulation von Immunantworten. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem BESUNID verwendet wird .

Wirkmechanismus

The mechanism of action of BESUNIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Vergleich Mit ähnlichen Verbindungen

BESUNID kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Sulfonamide: Ähnlich in der Struktur, da sie eine Sulfamoylgruppe enthalten, unterscheiden sich jedoch in ihrer Gesamtstruktur und biologischen Aktivität.

Benzoesäurederivate: Teilen den Benzoesäurekern, unterscheiden sich aber in den Substituenten, die an den aromatischen Ring gebunden sind.

Amine: Ähnlich in der Struktur, da sie eine Aminogruppe enthalten, unterscheiden sich aber in ihren zusätzlichen funktionellen Gruppen und ihrer Gesamtstruktur.

Einzigartigkeit: : Die Einzigartigkeit von BESUNID liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .

Biologische Aktivität

Besunide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

This compound is structurally characterized as a benzenesulfonamide derivative. The sulfonamide moiety is known for its ability to inhibit various enzymes and pathways involved in inflammation and microbial growth. The mechanism through which this compound exerts its biological effects is primarily linked to its ability to modulate oxidative stress and inflammatory responses in cells.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various benzenesulfonamide derivatives, it was found that compounds similar to this compound significantly inhibited carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory activity. For instance, certain derivatives showed inhibition rates of up to 94.69% at specific time intervals post-administration .

Table 1: Anti-Inflammatory Activity of Benzenesulfonamide Derivatives

| Compound | Inhibition Rate (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity against various pathogens. A study reported that derivatives of benzenesulfonamide, including those related to this compound, exhibited minimum inhibitory concentrations (MIC) against common bacterial strains such as E. coli and S. aureus. For example, one derivative showed an MIC of 6.72 mg/mL against E. coli, highlighting the potential of this compound as an antimicrobial agent .

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Mixed Strains | 6.67 |

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored, with findings indicating that it can reduce reactive oxygen species (ROS) levels in vitro. This activity is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various chronic diseases.

Eigenschaften

CAS-Nummer |

36148-38-6 |

|---|---|

Molekularformel |

C18H22N2O4S |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24) |

InChI-Schlüssel |

VCPBYLUDWGYFIQ-UHFFFAOYSA-N |

SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |

Kanonische SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |

Key on ui other cas no. |

36148-38-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.